molecular formula C19H12FN3O4S B2800149 N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 922658-89-7

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2800149
CAS No.: 922658-89-7
M. Wt: 397.38
InChI Key: XQHSDTGMQCPNSA-UHFFFAOYSA-N
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Description

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is a complex organic compound that features a combination of benzyl, fluorobenzo[d]thiazole, and nitrofuran moieties

Scientific Research Applications

Mechanism of Action

While the mechanism of action can vary, some benzothiazole derivatives have been found to inhibit the proliferation of certain cancer cells . They may also decrease the activity of certain inflammatory factors .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may involve the design and development of new benzothiazole derivatives with improved efficacy and lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-fluorobenzo[d]thiazole, which is then coupled with benzylamine and 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O4S/c20-13-7-4-8-15-17(13)21-19(28-15)22(11-12-5-2-1-3-6-12)18(24)14-9-10-16(27-14)23(25)26/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSDTGMQCPNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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